N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide

EZH2 Epigenetics PRC2

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1189767-93-8) is a synthetic small molecule in the pyrimidinylaminobenzamide class, characterized by a 4-(pyrimidin-2-ylamino)benzamide core linked to a 2,2-dimethyltetrahydro-2H-pyran moiety. This compound is reported to act as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and has been profiled in drug-target databases for this activity.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
Cat. No. B12179966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C
InChIInChI=1S/C18H22N4O2/c1-18(2)12-15(8-11-24-18)21-16(23)13-4-6-14(7-5-13)22-17-19-9-3-10-20-17/h3-7,9-10,15H,8,11-12H2,1-2H3,(H,21,23)(H,19,20,22)
InChIKeyLGDRFWUUTAQMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide: Procurement-Relevant Identity & Target Engagement Profile


N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1189767-93-8) is a synthetic small molecule in the pyrimidinylaminobenzamide class, characterized by a 4-(pyrimidin-2-ylamino)benzamide core linked to a 2,2-dimethyltetrahydro-2H-pyran moiety [1]. This compound is reported to act as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and has been profiled in drug-target databases for this activity [2][3]. However, a rigorous search of primary literature, patent documents, and authoritative databases reveals a critical evidence gap: no peer-reviewed research article, patent, or public bioassay record directly reports the synthesis, characterization, or quantitative biological activity of this specific compound. Its procurement identity is thus anchored to its unique InChIKey (LGDRFWUUTAQMJF-UHFFFAOYSA-N) and the target class assigned by cheminformatics platforms, rather than to published experimental data [4].

Why N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide Cannot Be Interchanged with Unsubstituted or Isomeric Analogs


The 4-(pyrimidin-2-ylamino)benzamide scaffold is a privileged hinge-binding motif with demonstrated activity against multiple kinase and epigenetic targets, including EZH2, Bcr-Abl, and Hedgehog pathway components [1][2]. The specific N-(2,2-dimethyltetrahydro-2H-pyran-4-yl) substitution introduces steric bulk, conformational restriction, and altered hydrogen-bonding capacity relative to simpler N-alkyl or N-aryl analogs. These molecular features are known to modulate target residence time, subtype selectivity within the EZH2/EZH1 family, and physicochemical properties such as logD and solubility [2]. Without direct comparative data for this compound, the precautionary principle dictates that even structurally close analogs—such as 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide (CAS 1435908-52-3) or the regioisomeric 3-aminobenzamide series—cannot be assumed to be functionally interchangeable. Critical parameters including potency against wild-type versus mutant EZH2 (e.g., Y641F, Y641N, A677G), cellular EC₅₀ for H3K27me3 inhibition, and off-target profiles are known to vary dramatically with subtle structural changes in this class. Generic substitution therefore carries a high risk of invalidating experimental conclusions or batch-to-batch reproducibility in regulated environments [2].

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide: Quantitative Differentiation Evidence & Comparator Analysis


Target Engagement Annotation: EZH2 Inhibitor Classification Versus Unannotated Analogs

The Therapeutic Target Database (TTD) annotates N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide as an inhibitor of wild-type EZH2 and the EZH2 Y641N mutant [1]. This curated target annotation, associated with a development compound from a major pharmaceutical company, provides a procurement-relevant signal that is absent for unsubstituted 4-(pyrimidin-2-ylamino)benzamide or simpler N-alkyl analogs lacking this specific tetrahydropyran substitution. However, the precise IC₅₀, Kᵢ, or cellular EC₅₀ values are not publicly disclosed in the associated patent (EP1533304A1) or in any subsequent peer-reviewed publication identified in our systematic search [2].

EZH2 Epigenetics PRC2 Histone Methyltransferase

Physicochemical Differentiation: Computed logP, logD, and PSA Versus Des-methyl and Regioisomeric Analogs

The computed physicochemical profile of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide includes a logP of 1.90, logD₇.₄ of 1.90, polar surface area (PSA) of 76.14 Ų, and compliance with Lipinski's Rule of Five [1]. For the close analog 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide (CAS 1435908-52-3), the addition of two methyl groups on the pyrimidine ring increases molecular weight by approximately 28 Da (from 326.4 to 354.4 g/mol) . Although explicit logD values for the dimethyl analog are not computationally reported in the identified sources, the increase in lipophilicity from the additional methyl substituents is expected to elevate logD by approximately 0.5–1.0 log units based on fragment-based prediction, which would alter solubility, permeability, and non-specific protein binding profiles relative to the target compound .

Physicochemical Properties Drug-likeness logD Solubility

Structural Uniqueness: 2,2-Dimethyltetrahydro-2H-pyran Substituent as a Conformational and Metabolic Differentiator

The N-(2,2-dimethyltetrahydro-2H-pyran-4-yl) moiety introduces a sterically demanding, conformationally semi-rigid saturated heterocycle at the amide nitrogen. This structural feature is absent in the N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide subclass [1] and in the simpler N-phenyl or N-benzyl analogs common in the pyrimidinylaminobenzamide patent literature [2]. The gem-dimethyl substitution at the 2-position of the tetrahydropyran ring blocks oxidative metabolism at the α-carbon (Thorpe-Ingold effect), which is a known metabolic soft spot for unsubstituted tetrahydropyran rings. In the broader kinase inhibitor field, gem-dimethyl groups adjacent to heterocyclic oxygens have been shown to reduce CYP3A4-mediated oxidation by factors of 2–10 fold [3]. No experimental metabolic stability data for the target compound were identified in public sources; this inference is class-level and extrapolated from established medicinal chemistry principles.

Conformational Restriction Metabolic Stability CYP450 Gem-dimethyl Effect

Critical Evidence Gap Notification: Absence of Public Biochemical and Cellular Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (excluding benchchem.com, evitachem.com, molecule.com, and vulcanchem.com) yielded no directly measured biochemical IC₅₀, Kᵢ, cellular EC₅₀, or selectivity profile data for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide [1]. The BindingDB entry BDBM50562609 (CHEMBL4787413) with an IC₅₀ of 120 nM for EZH2 corresponds to a structurally distinct compound (verified by SMILES comparison) and does not represent the target molecule [2]. This evidence gap is itself a critical data point for procurement decisions: any vendor claims of specific potency, selectivity, or in vivo efficacy must be treated as unsubstantiated unless supported by a Certificate of Analysis referencing a public or proprietary data package. Well-characterized EZH2 inhibitors such as EPZ-6438 (tazemetostat), GSK126, and CPI-1205 have extensive public pharmacology profiles and should be selected as comparators for any experimental program rather than relying on an uncharacterized analog [3].

Data Gap EZH2 IC50 Selectivity Cellular Activity

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide: Evidence-Backed Application Scenarios for Procurement and Experimental Use


Chemical Probe for EZH2-Mediated Gene Silencing in Epigenetics Research (With Caution: Uncharacterized Potency)

Based on its TTD annotation as an EZH2 and EZH2 Y641N mutant inhibitor , this compound may be procured as a starting point for chemical probe development targeting PRC2-dependent transcriptional silencing. Its 2,2-dimethyltetrahydro-2H-pyran moiety is predicted to confer improved metabolic stability relative to unsubstituted tetrahydropyran analogs [1]. However, the absence of public IC₅₀ data [2] means that users must independently determine compound potency in their assay system before drawing mechanistic conclusions. It is strongly recommended to include a well-characterized EZH2 inhibitor (e.g., EPZ-6438/tazemetostat or GSK126) as a positive control in all experiments.

SAR Comparator Compound for Pyrimidinylaminobenzamide Lead Optimization Programs

This compound serves a defined role as a structural comparator within pyrimidinylaminobenzamide SAR series. Its pyrimidine ring lacks the 4,6-dimethyl substitution present in the closest commercial analog (CAS 1435908-52-3) , providing a matched molecular pair for assessing the impact of pyrimidine methylation on target potency, selectivity, and physicochemical properties. The computed logD₇.₄ of 1.90 for the des-methyl compound versus the higher predicted logD for the dimethyl analog provides a testable hypothesis for solubility-limited assay performance [1]. Procurement of both compounds as a pair enables systematic deconvolution of substituent effects on EZH2 or off-target kinase inhibition.

Negative Control or Inactive Comparator in Epigenetic Target Validation Studies

Given the lack of verified potency data , this compound may be strategically deployed as a structurally matched inactive or weakly active comparator in target validation experiments—provided that its inactivity or weak activity is first confirmed in the investigator's assay system. This application is particularly relevant when using the 4,6-dimethyl analog (CAS 1435908-52-3) as the active probe, as the close structural similarity minimizes confounding factors in chemical genetic experiments.

In Vitro Metabolism and Pharmacokinetic Benchmarking of Tetrahydropyran-Containing Scaffolds

The 2,2-dimethyltetrahydro-2H-pyran group is a motif of interest for medicinal chemists seeking to reduce oxidative metabolism at the tetrahydropyran ring. While no experimental microsomal stability or CYP inhibition data are publicly available for this compound [1], its procurement alongside the non-gem-dimethyl analog enables head-to-head intrinsic clearance measurements in hepatocyte or microsomal assays. Such comparative data would validate the class-level prediction of metabolic stabilization by the gem-dimethyl group and inform future design of pyrimidinylaminobenzamide derivatives with improved pharmacokinetic profiles [2].

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